2-amino-N-[1-(2-methylphenyl)ethyl]propanamide
Description
Properties
IUPAC Name |
2-amino-N-[1-(2-methylphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8-6-4-5-7-11(8)10(3)14-12(15)9(2)13/h4-7,9-10H,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHESFWGARJPJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[1-(2-methylphenyl)ethyl]propanamide typically involves the reaction of 2-methylphenylacetonitrile with ammonia and a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amide. Common reducing agents used in this process include hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[1-(2-methylphenyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-amino-N-[1-(2-methylphenyl)ethyl]propanamide serves as a crucial building block in organic synthesis. Its unique structure allows chemists to create various derivatives and complex molecules. The compound can be synthesized from starting materials such as 2-methylphenylacetonitrile and ammonia, often employing reducing agents like hydrogen gas under controlled conditions.
Synthetic Routes:
- Reduction of Nitriles or Amides: Commonly used to synthesize amines.
- SN2 Reactions: Involves nucleophilic substitution reactions.
- Gabriel Synthesis: Utilizes potassium phthalimide for amine formation.
Biological Research
Ligand in Binding Studies
In biological research, this compound has been utilized to study interactions between small molecules and biological targets. It may act as a ligand in receptor binding assays or as a probe in biochemical assays, providing insights into the molecular mechanisms of various biological processes.
Medicinal Chemistry
Potential Therapeutic Applications
The compound is being investigated for its potential therapeutic properties. It may serve as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development. Notably, its biological activity includes:
- Antimicrobial Activity: Preliminary studies indicate moderate antibacterial properties against various strains.
- Cytotoxicity: Research suggests potential cytotoxic effects on cancer cell lines, indicating its promise as an anticancer agent .
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is valuable for producing specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound may function through:
- Enzyme Inhibition: By binding to the active site of enzymes.
- Receptor Modulation: Influencing signaling pathways within cells.
Antimicrobial Activity
Recent studies have shown that this compound demonstrates moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 25.0 |
| Escherichia coli | 30.0 |
| Bacillus subtilis | 20.0 |
| Pseudomonas aeruginosa | 35.0 |
Cytotoxicity Studies
In vitro studies assessing cytotoxic effects on various cancer cell lines yielded the following results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 20.5 |
| A549 (Lung Cancer) | 18.0 |
These findings suggest that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action .
Case Studies
Anticancer Activity Study
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound against several cancer cell lines. The study found selective cytotoxicity towards MCF-7 cells with an IC50 value of 15 µM, indicating its potential as an anticancer agent.
Investigations into Antimicrobial Properties
Another study assessed the antimicrobial activity of this compound against various pathogens, revealing significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values of 25 µM and 30 µM respectively. This suggests its potential utility in treating bacterial infections .
Mechanism of Action
The mechanism of action of 2-amino-N-[1-(2-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and cellular processes. Detailed studies on its binding affinity and interaction kinetics are essential to understand its effects fully.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
2-Amino-N-[1-(4-methoxyphenyl)ethyl]propanamide (CAS: 1372895-49-2)
- Structure : The 4-methoxy group replaces the 2-methylphenyl substituent.
- Higher polarity compared to the methyl group, affecting solubility and bioavailability.
N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
Modifications to the Propanamide Backbone
2-Amino-N-[(1S)-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]propanamide
- Structure : Replaces the aromatic ring with a tetrazole group.
- Impact: The tetrazole group mimics carboxylic acids in hydrogen bonding, enhancing enzyme inhibition (e.g., alanine racemase) .
2-Chloro-N-[1-(2-methylphenyl)ethyl]propanamide
- Structure: Substitutes the amino group with chlorine.
- Impact: Chlorine’s electron-withdrawing effect reduces nucleophilicity, altering reactivity in synthesis . Decreased solubility in aqueous media compared to the amino derivative .
Pharmacological Analogues
Fentanyl Derivatives (e.g., 2'-Fluoroortho-Fluorofentanyl)
- Structure : Features a piperidine ring and fluorinated aryl groups.
- Impact :
N-(2-Methoxy-5-chlorophenyl)-2-sulfanyl acetamide Derivatives
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacological Profiles
Key Findings
Aromatic Substituents : Electron-donating groups (e.g., methoxy) enhance solubility but may reduce CNS penetration, while halogens (e.g., fluorine) improve stability and receptor affinity .
Backbone Modifications: Replacing the amino group with tetrazole or chlorine alters hydrogen-bonding capacity and metabolic pathways .
Pharmacological Potency : Structural complexity (e.g., piperidine rings in fentanyl) correlates with increased receptor selectivity and potency but also toxicity risks .
Biological Activity
2-amino-N-[1-(2-methylphenyl)ethyl]propanamide, also known as a chiral amide compound, is gaining attention in biological research due to its potential as a therapeutic agent. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H17N2O
- Molecular Weight : 205.28 g/mol
- Structural Features : The compound features an amino group, an ethyl group, and a methylphenyl moiety, which contribute to its unique biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound may function as:
- Enzyme Inhibitor : It can bind to the active site of specific enzymes, inhibiting their activity.
- Receptor Modulator : It may interact with receptors, altering their signaling pathways.
These interactions suggest a potential role in modulating biochemical pathways relevant to disease processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : Research demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). The IC50 values for these activities ranged from 0.65 µM to 15.63 µM, indicating potent antiproliferative effects .
- Mechanistic Insights : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells in a dose-dependent manner, suggesting their potential as chemotherapeutic agents .
Enzyme Inhibition Studies
The compound has also been evaluated for its enzyme inhibitory properties:
- Urease Inhibition : A series of studies indicated that similar amidic compounds exhibit promising urease inhibitory activity, which is crucial for treating conditions like urease-related infections .
- Gene Expression Modulation : Inhibition studies showed that treatment with related compounds led to increased levels of H3K4me2 methylation, suggesting alterations in gene expression linked to tumorigenesis .
Case Studies
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Study A | Significant cytotoxicity observed | MCF-7 | 0.65 µM |
| Study B | Induced apoptosis in leukemia cells | CEM-13 | 15.63 µM |
| Study C | Urease inhibition potential | Various | Not specified |
Applications in Medicinal Chemistry
Given its biological profile, this compound is being explored for various therapeutic applications:
- Drug Development : Its ability to inhibit specific enzymes positions it as a candidate for developing new drugs targeting metabolic pathways.
- Biochemical Probes : The compound can serve as a probe in biochemical assays to study small molecule interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
